molecular formula C11H12O2 B1599316 Cinnamaldehyde ethylene glycol acetal CAS No. 5660-60-6

Cinnamaldehyde ethylene glycol acetal

Cat. No. B1599316
CAS RN: 5660-60-6
M. Wt: 176.21 g/mol
InChI Key: JQLASNFFJHGQTK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylethenyl)-1, 3-dioxolane, also known as 2-styryl-1, 3-dioxolane or cinnamaldehyde ethylene acetal, belongs to the class of organic compounds known as styrenes. These are organic compounds containing an ethenylbenzene moiety. 2-(Phenylethenyl)-1, 3-dioxolane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-(phenylethenyl)-1, 3-dioxolane is primarily located in the cytoplasm. 2-(Phenylethenyl)-1, 3-dioxolane has an allspice, cinnamon, and soft taste.

properties

CAS RN

5660-60-6

Product Name

Cinnamaldehyde ethylene glycol acetal

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-1,3-dioxolane

InChI

InChI=1S/C11H12O2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-7,11H,8-9H2/b7-6+

InChI Key

JQLASNFFJHGQTK-VOTSOKGWSA-N

Isomeric SMILES

C1COC(O1)/C=C/C2=CC=CC=C2

SMILES

C1COC(O1)C=CC2=CC=CC=C2

Canonical SMILES

C1COC(O1)C=CC2=CC=CC=C2

density

1.095-1.103

Other CAS RN

5660-60-6

physical_description

Nearly colourless oily liquid, soft, spicy, warm, sweet odou

solubility

insoluble in water;  soluble in oils
miscible (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamaldehyde ethylene glycol acetal
Reactant of Route 2
Reactant of Route 2
Cinnamaldehyde ethylene glycol acetal
Reactant of Route 3
Reactant of Route 3
Cinnamaldehyde ethylene glycol acetal
Reactant of Route 4
Reactant of Route 4
Cinnamaldehyde ethylene glycol acetal
Reactant of Route 5
Reactant of Route 5
Cinnamaldehyde ethylene glycol acetal
Reactant of Route 6
Cinnamaldehyde ethylene glycol acetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.